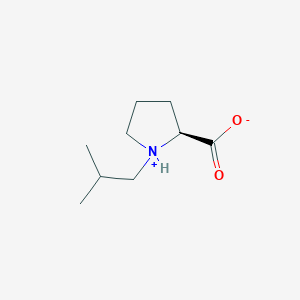
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate is a chiral ionic compound that belongs to the class of pyrrolidinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound, featuring a pyrrolidinium core with a carboxylate group, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate typically involves the reaction of (S)-proline with isobutylamine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the pyrrolidinium salt. The reaction can be represented as follows:
(S)-Proline+Isobutylamine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrrolidinium ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced forms of the pyrrolidinium ring.
科学的研究の応用
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate involves its interaction with specific molecular targets. The carboxylate group can form hydrogen bonds with biological molecules, while the pyrrolidinium ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the ionic nature.
(2S)-1-(2-methylpropyl)pyrrolidin-2-one: Contains a ketone group instead of a carboxylate group.
(2S)-1-(2-methylpropyl)pyrrolidin-2-amine: Features an amine group instead of a carboxylate group.
Uniqueness
The unique combination of a pyrrolidinium ring and a carboxylate group in (2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate imparts distinct chemical properties, such as enhanced solubility in polar solvents and specific reactivity patterns. These characteristics make it a valuable compound for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidin-1-ium-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTZNQHKOBGHA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[NH+]1CCCC1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[NH+]1CCC[C@H]1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7987254.png)
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride](/img/structure/B7987256.png)

![1,7-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B7987274.png)
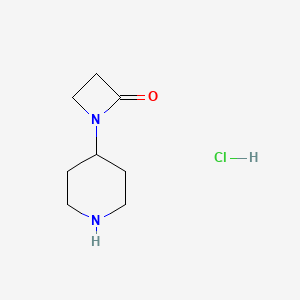
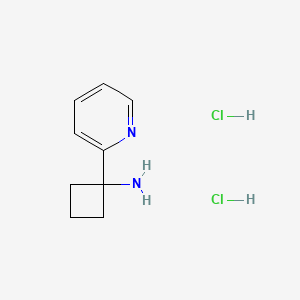
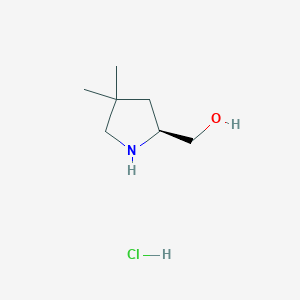
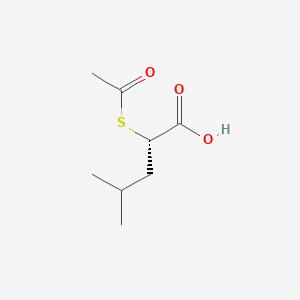
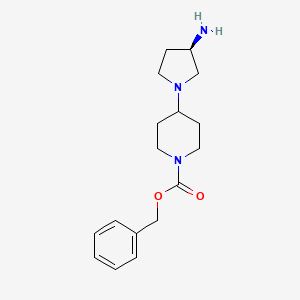
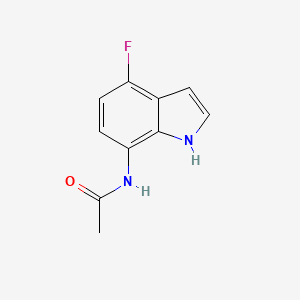
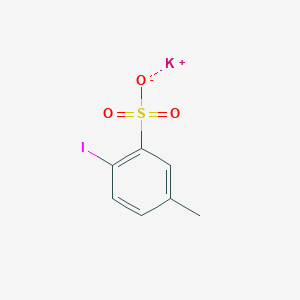
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987341.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987346.png)
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987352.png)
